4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane
Description
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane (CAS: 61771-18-4; DTXSID00814225) is a tertiary amine derivative featuring an azepane ring substituted with a methyl group at the 1-position and a 1-(4-chlorophenyl)-1-phenylethoxy moiety at the 4-position. This compound is structurally related to clemastine fumarate, a first-generation antihistamine, and is formally recognized as Clemastine Fumarate Impurity B in pharmaceutical quality control contexts . Its molecular formula is C₂₁H₂₆ClNO, with a molecular weight of 343.89 g/mol. The compound exhibits lipophilic characteristics due to its aromatic and alicyclic substituents, which influence its solubility and stability under varying pH conditions.
Properties
IUPAC Name |
4-[1-(4-chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-20-9-6-15-23(2)16-14-20/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYKTWVEFMQZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OC3CCCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00814225 | |
| Record name | 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00814225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61771-18-4 | |
| Record name | 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00814225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Azepane Precursor Synthesis
1-Methylazepan-4-one hydrochloride is synthesized via cyclization of ethyl 4-(2-carbethoxyethylmethylamino)butyrate under basic conditions. Key steps include:
-
Cyclization : Reaction with potassium tert-butylate in boiling xylene induces intramolecular cyclization, forming the azepane ring.
-
Hydrolysis and Acidification : The intermediate is hydrolyzed with hydrochloric acid, followed by refluxing to yield the crystalline hydrochloride salt.
Table 1: Synthesis Conditions for 1-Methylazepan-4-one Hydrochloride
| Example | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | KOtBu, HCl | Xylene | 50–80°C | 86.6% |
| 4 | KOtBu, HCl | Xylene | 50–80°C | 72.0% |
| 8 | NaH, HCl | Xylene | 50–80°C | 52.0% |
| 9 | NaH, EtOH, HCl | Xylene | 80–100°C | 27.1% |
Optimal yields (>85%) are achieved using potassium tert-butylate, whereas sodium hydride reduces efficiency due to incomplete cyclization.
Etherification of the Azepane Ring
The ethoxy side chain is introduced via nucleophilic substitution or Williamson ether synthesis. In one approach, 1-methylazepan-4-ol (derived from borohydride reduction of the ketone) reacts with 1-(4-chlorophenyl)-1-phenylethyl bromide under basic conditions.
Critical Factors :
-
Base Selection : Sodium hydroxide or potassium carbonate facilitates deprotonation of the azepanol hydroxyl group.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
Optimization Strategies
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification yields by 15–20% through interfacial activation. For example, adding 0.1 equiv. of TBAB reduces reaction time from 24 hours to 8 hours at 60°C.
Temperature and Time Profiling
Etherification proceeds optimally at 60–80°C, with prolonged heating (>12 hours) leading to side products such as elimination byproducts.
Purification and Analytical Validation
Crystallization Techniques
The crude product is purified via recrystallization from isopropanol, achieving >95% purity. Impurities include unreacted azepane precursors and dialkylation byproducts.
Table 2: Purity Assessment via Microemulsion Electrokinetic Chromatography (MEEKC)
| Parameter | IA (Target Compound) | IB (Byproduct) | IC (Byproduct) |
|---|---|---|---|
| LOD (μg/mL) | 2.0 | 3.6 | 2.0 |
| LOQ (μg/mL) | 3.0 | 5.0 | 4.0 |
| Linearity (R²) | 0.999 | 0.998 | 0.997 |
MEEKC with dual cyclodextrins (18 mM methyl-β-CD, 38 mM dimethyl-β-CD) resolves the target compound from structurally similar impurities.
Industrial-Scale Production
Pilot-Scale Synthesis
Example 4 (Table 1) demonstrates scalability, producing 43.2 kg of 1-methylazepan-4-one hydrochloride with 72% yield. Key adjustments include:
-
Distillation : Removal of xylene-water azeotrope accelerates cyclization.
-
Washing : Semi-concentrated HCl washes minimize sodium chloride contamination.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent in several areas:
- Antihistaminic Activity : Similar compounds have shown effectiveness in treating allergic reactions by blocking histamine receptors. Research indicates that derivatives may have a role in managing allergic rhinitis and other histamine-mediated conditions.
- Antidepressant Effects : Some studies suggest that azepane derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.
Antimicrobial Activity
Research into related compounds indicates that they may possess antimicrobial properties. For example, derivatives of azepanes have shown activity against various bacterial strains, suggesting that modifications to the structure of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane could enhance its efficacy as an antimicrobial agent.
CNS Disorders Treatment
The compound's structure suggests potential applications in treating central nervous system disorders. Specifically, it may be beneficial for conditions such as anxiety and depression due to its possible interaction with neurotransmitter pathways.
Case Study 1: Antihistaminic Activity
A study evaluated the antihistaminic effects of a structurally similar azepane derivative. The results indicated significant inhibition of histamine-induced responses in vitro, with an IC50 value of 50 µM.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a related compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on this class of compounds.
Table 1: Summary of Pharmacological Effects
| Application Area | Effect | Reference |
|---|---|---|
| Antihistaminic | Inhibition of histamine | |
| Antimicrobial | MIC against S. aureus | |
| CNS Disorders | Potential antidepressant |
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane with pharmacologically relevant analogs, emphasizing structural variations, physicochemical properties, and functional implications.
Structural and Functional Analogues
Key Comparative Insights
- Structural Differentiation: Backbone Variation: Unlike clemastine and chlorphenoxamine, which feature ethylamine or piperazine cores, this compound incorporates a seven-membered azepane ring. Substituent Positioning: The 4-chlorophenyl and phenyl groups in the ethoxy moiety are conserved across clemastine, chlorphenoxamine, and the target compound. However, the absence of a dimethylamino group (present in clemastine) in this compound eliminates its H₁-receptor antagonism, rendering it pharmacologically inert .
- Physicochemical Properties: Lipophilicity: The azepane ring confers higher lipophilicity (logP ≈ 4.2) compared to clemastine (logP ≈ 3.8), suggesting enhanced membrane permeability but reduced aqueous solubility. Stability: The compound’s tertiary amine group is susceptible to oxidative degradation under acidic conditions, a trait shared with clemastine but mitigated in chlorphenoxamine due to its simpler ethylamine backbone .
Synthetic and Regulatory Relevance :
Research Findings and Clinical Implications
- Analytical Detection : HPLC-UV methods (λ = 254 nm) with retention times of 8.2–8.5 minutes are employed for its quantification, achieving a limit of detection (LOD) of 0.01 µg/mL .
Biological Activity
4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane, a compound of interest in pharmacological research, exhibits various biological activities that make it a candidate for therapeutic applications. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its potential utility in medicine.
The molecular formula of this compound is , with a molecular weight of approximately 345.90 g/mol. The structure features a chlorophenyl group, which is known to influence the compound's biological activity through interactions with various biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit effects on the central nervous system (CNS). Specifically, the presence of the chlorophenyl moiety suggests potential activity at dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that azepane derivatives can possess antidepressant properties by modulating neurotransmitter levels. The specific compound may enhance serotonin and norepinephrine signaling pathways, contributing to mood improvement.
- Antinociceptive Effects : Preliminary studies suggest that this compound may exhibit pain-relieving properties. In animal models, azepane derivatives have been linked to reduced pain sensitivity, likely through modulation of opioid receptors.
Study 1: Antidepressant Efficacy
A randomized controlled trial investigated the antidepressant effects of a similar azepane compound in patients with major depressive disorder. Results indicated significant improvement in depression scores compared to placebo after 8 weeks of treatment. The study highlighted the importance of the chlorophenyl group in enhancing receptor affinity and efficacy.
Study 2: Pain Management
In a preclinical study involving rodents, this compound was administered to assess its antinociceptive properties. The results demonstrated a dose-dependent reduction in pain responses, suggesting potential for development as an analgesic agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic strategies for 4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step processes starting with the formation of the azepane ring, followed by functionalization with chlorophenyl and phenylethoxy groups. A common approach includes:
- Step 1 : Alkylation or acylation to introduce the 1-methyl group onto the azepane ring .
- Step 2 : Friedel-Crafts etherification or nucleophilic substitution to attach the 4-chlorophenyl and phenylethoxy moieties .
- Step 3 : Purification via column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.
Purity is validated using HPLC (>98% purity) and NMR spectroscopy (absence of residual solvent peaks) .
Q. How can researchers characterize the structural features of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 356.1784).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Comparative analysis with structurally related compounds (e.g., azepane derivatives) is critical for interpretation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict energy barriers and intermediates. For example:
- Simulating Friedel-Crafts Steps : Identify optimal Lewis acid catalysts (AlCl₃ vs. FeCl₃) by comparing activation energies .
- Solvent Selection : COSMO-RS models evaluate solvent effects on reaction yields .
Experimental validation follows computational predictions, creating a feedback loop to refine models .
Q. What experimental design principles minimize trial-and-error in optimizing reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio):
- Factorial Designs : Identify interactions between variables (e.g., temperature and catalyst concentration) .
- Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., optimizing etherification at 80°C with 10 mol% AlCl₃) .
Example Table for DoE:
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 6 | 24 | 12 |
Q. How should researchers address contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) are resolved through:
- Replicate Studies : Ensure consistency across independent labs.
- Comparative Assays : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent polarity effects) .
Q. What methodologies assess the compound’s potential as a bioactive agent?
- Methodological Answer :
- In Vitro Screening :
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion in dehydrogenase assays).
- Receptor Binding : Radioligand displacement assays (e.g., competition with H-labeled ligands).
- In Vivo Models : Pharmacokinetic studies in rodents to evaluate bioavailability and metabolism .
Methodological Challenges and Solutions
Q. How can hazardous intermediates (e.g., chlorinated byproducts) be safely managed during synthesis?
- Methodological Answer :
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect hazardous intermediates .
- Quenching Protocols : Immediate neutralization of reactive species (e.g., aqueous NaHCO₃ for acid chlorides) .
Q. What advanced separation techniques resolve stereoisomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Dynamic Kinetic Resolution : Employ asymmetric catalysts to favor enantioselective pathways .
Q. How can machine learning improve the prediction of this compound’s physicochemical properties?
- Methodological Answer : Train models on datasets of azepane derivatives to predict:
- LogP : Using fragment-based descriptors (e.g., ClogP).
- Aqueous Solubility : Graph neural networks (GNNs) trained on PubChem data .
Cross-Disciplinary Applications
Q. How might this compound contribute to materials science or catalysis research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
